molecular formula C19H34CuN2O B12852273 (1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide

(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide

Cat. No.: B12852273
M. Wt: 370.0 g/mol
InChI Key: MFBHMJBBTLYPSZ-UHFFFAOYSA-N
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Description

(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is a copper-based organometallic compound with the molecular formula C19H33CuN2O. It is known for its unique structure, which includes a copper(I) center coordinated to a (1,3-dicyclohexylimidazol-2-ylidene) ligand and a tert-butoxide group.

Preparation Methods

The synthesis of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide typically involves the reaction of copper(I) tert-butoxide with (1,3-dicyclohexylimidazol-2-ylidene) ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The process can be summarized as follows:

Chemical Reactions Analysis

(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is known to participate in various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization processes.

    Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Its catalytic properties are being investigated for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide primarily involves the coordination of the copper(I) center to the (1,3-dicyclohexylimidazol-2-ylidene) ligand and the tert-butoxide group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide can be compared with other similar compounds, such as:

    (1,3-Dimesitylimidazol-2-ylidene)copper(I) tert-butoxide: Similar structure but with mesityl groups instead of cyclohexyl groups.

    (1,3-Dicyclohexylimidazol-2-ylidene)gold(I) chloride: Similar ligand but with a gold(I) center and chloride instead of tert-butoxide.

    (1,3-Dicyclohexylimidazol-2-ylidene)silver(I) acetate: Similar ligand but with a silver(I) center and acetate instead of tert-butoxide.

The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity.

Properties

Molecular Formula

C19H34CuN2O

Molecular Weight

370.0 g/mol

IUPAC Name

(1,3-dicyclohexylimidazol-2-ylidene)copper;2-methylpropan-2-ol

InChI

InChI=1S/C15H24N2.C4H10O.Cu/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;1-4(2,3)5;/h11-12,14-15H,1-10H2;5H,1-3H3;

InChI Key

MFBHMJBBTLYPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.C1CCC(CC1)N2C=CN(C2=[Cu])C3CCCCC3

Origin of Product

United States

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